molecular formula C31H36N2O5S B301568 4-[(4-{[3-Cyclohexyl-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid

4-[(4-{[3-Cyclohexyl-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid

Cat. No. B301568
M. Wt: 548.7 g/mol
InChI Key: OSNFHLNSUXYCMP-TYBCPOKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-{[3-Cyclohexyl-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is also known by its chemical name, CYT387, and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of CYT387 involves its ability to inhibit the activity of Janus kinases (JAKs), which are enzymes that play a key role in the regulation of cell growth and proliferation. By inhibiting JAK activity, CYT387 can prevent the growth and spread of cancer cells and other diseased cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, CYT387 has been found to exhibit a range of other biochemical and physiological effects. These include its ability to modulate the immune system, reduce inflammation, and promote the growth of healthy cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CYT387 in lab experiments is its potent and selective activity against JAKs, which makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using CYT387 is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research involving CYT387. These include the development of new cancer treatments based on this compound, as well as the investigation of its potential use in the treatment of other diseases. Additionally, further research is needed to fully understand the mechanisms underlying its biochemical and physiological effects, as well as its potential toxicity and side effects.
In conclusion, CYT387 is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits potent anti-cancer activity and a range of other biochemical and physiological effects, making it a valuable tool for studying various biological processes. While there are some limitations to its use in lab experiments, there are also several promising future directions for research involving this compound.

Synthesis Methods

The synthesis of CYT387 involves several steps, including the reaction of 4-bromo-2-methoxyphenol with 3-cyclohexyl-2-(cyclohexylimino)-4-thiazolidinone. This is followed by the addition of 4-[(4-formylphenoxy)methyl]benzoic acid, which leads to the formation of CYT387.

Scientific Research Applications

CYT387 has been studied extensively for its potential applications in scientific research, particularly in the field of oncology. It has been found to exhibit potent anti-cancer activity, making it a promising candidate for the development of new cancer treatments. Additionally, CYT387 has been studied for its potential use in the treatment of other diseases, including myelofibrosis and rheumatoid arthritis.

properties

Product Name

4-[(4-{[3-Cyclohexyl-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid

Molecular Formula

C31H36N2O5S

Molecular Weight

548.7 g/mol

IUPAC Name

4-[[4-[(E)-(3-cyclohexyl-2-cyclohexylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]methyl]benzoic acid

InChI

InChI=1S/C31H36N2O5S/c1-37-27-18-22(14-17-26(27)38-20-21-12-15-23(16-13-21)30(35)36)19-28-29(34)33(25-10-6-3-7-11-25)31(39-28)32-24-8-4-2-5-9-24/h12-19,24-25H,2-11,20H2,1H3,(H,35,36)/b28-19+,32-31?

InChI Key

OSNFHLNSUXYCMP-TYBCPOKZSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=NC3CCCCC3)S2)C4CCCCC4)OCC5=CC=C(C=C5)C(=O)O

SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3CCCCC3)S2)C4CCCCC4)OCC5=CC=C(C=C5)C(=O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3CCCCC3)S2)C4CCCCC4)OCC5=CC=C(C=C5)C(=O)O

Origin of Product

United States

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